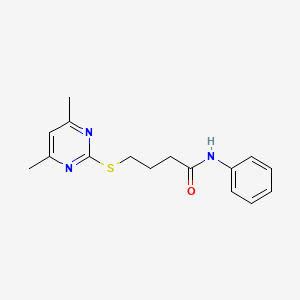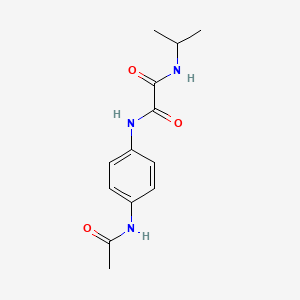
N-(4-acetamidophenyl)-N'-propan-2-yloxamide
Descripción general
Descripción
N-(4-acetamidophenyl)-N’-propan-2-yloxamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry This compound is characterized by its unique structure, which includes an acetamidophenyl group and a propan-2-yloxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-N’-propan-2-yloxamide typically involves the reaction of 4-acetamidophenol with propan-2-yloxamide under specific conditions. One common method involves the use of a catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction. The reaction is carried out in the presence of hydrogen gas at ambient temperature and pressure . This method ensures high selectivity and yield, making it suitable for both laboratory and industrial production.
Industrial Production Methods
In industrial settings, the production of N-(4-acetamidophenyl)-N’-propan-2-yloxamide can be achieved through continuous flow processes. These processes involve passing a solution of 4-acetamidophenol and propan-2-yloxamide through a column packed with a catalyst, such as Pd/C, while simultaneously introducing hydrogen gas . This method allows for efficient and scalable production, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-acetamidophenyl)-N’-propan-2-yloxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the acetamidophenyl and propan-2-yloxamide groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles.
Aplicaciones Científicas De Investigación
N-(4-acetamidophenyl)-N’-propan-2-yloxamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(4-acetamidophenyl)-N’-propan-2-yloxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation and pain . By inhibiting these enzymes, the compound can exert anti-inflammatory and analgesic effects. Additionally, it may interact with other molecular targets, contributing to its diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetamidophenol (Paracetamol): Known for its analgesic and antipyretic properties.
N-(4-acetamidophenyl)-Indomethacin amide: A derivative with anti-inflammatory properties.
Phenacetin: An analgesic and antipyretic compound similar to paracetamol.
Uniqueness
N-(4-acetamidophenyl)-N’-propan-2-yloxamide is unique due to its specific structure, which combines the properties of acetamidophenyl and propan-2-yloxamide groups
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-8(2)14-12(18)13(19)16-11-6-4-10(5-7-11)15-9(3)17/h4-8H,1-3H3,(H,14,18)(H,15,17)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJFQNDQKJMVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(sec-butyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4239594.png)

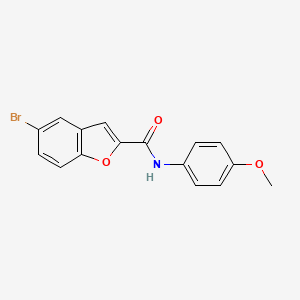
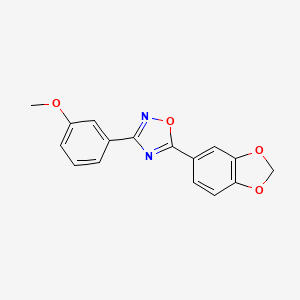
![3-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]pentane-2,4-dione](/img/structure/B4239610.png)

![2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4239621.png)
![(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-isobutyl-amine](/img/structure/B4239629.png)
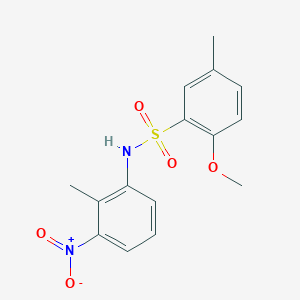
![(3-nitrophenyl)[4-(2-propyn-1-yloxy)benzyl]amine](/img/structure/B4239649.png)
![2-(4-chlorophenoxy)-N-{4-[(propylamino)sulfonyl]phenyl}acetamide](/img/structure/B4239662.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]-3-methoxy-4-nitropyrazole](/img/structure/B4239676.png)
![N-[[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]methyl]formamide](/img/structure/B4239693.png)
